![molecular formula C14H18N4O4 B069436 N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide CAS No. 162626-99-5](/img/structure/B69436.png)
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves Michael reactions and enaminone intermediates, leading to products with diverse functionalities. For instance, enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes result in adducts with good to excellent diastereoselectivity, which after further transformations can yield pyrrolines or pyrrolidines (Revial et al., 2000). Additionally, the synthesis of N-aryl carboxamides from reactions involving pyridoxal hydrochloride and N-arylcyanoacetamides demonstrates the versatility in constructing nitrogen-containing heterocycles (Zhuravel et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds reveals crucial interactions that influence their chemical behavior. For instance, X-ray diffraction analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential drug template, unveiled significant interactions that are fundamental in its potential inhibition process against chronic myelogenous leukemia (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
The reactivity of these compounds towards various chemical reactions, including Michael addition and catalytic reduction, highlights their chemical versatility. The ability to undergo such transformations enables the derivation of numerous related structures with potential biological activity.
Physical Properties Analysis
The study of the physical properties, including solubility, melting point, and crystalline structure, provides insights into the compound's behavior under different conditions. For example, dimeric structures and hydrogen bonds in related compounds have been studied using XRD, IR, Raman methods, and DFT calculations, elucidating the importance of intermolecular interactions in determining physical properties (Lorenc, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide' involves the conversion of 4-ethyl-2-hydroxyimino-5-nitrohex-3-enal to the desired product through a series of reactions.", "Starting Materials": [ "4-ethyl-2-hydroxyimino-5-nitrohex-3-enal", "Pyridine-3-carboxamide", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-2-hydroxyimino-5-nitrohex-3-enal in methanol.", "Step 2: Add sodium hydride to the solution and stir for 30 minutes at room temperature.", "Step 3: Add pyridine-3-carboxamide to the reaction mixture and stir for 12 hours at room temperature.", "Step 4: Quench the reaction with acetic acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 6: Dissolve the purified product in hydrochloric acid and then neutralize with sodium hydroxide.", "Step 7: Recrystallize the product from ethanol to obtain the final compound 'N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide'." ] } | |
CAS-Nummer |
162626-99-5 |
Produktname |
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |
Molekularformel |
C14H18N4O4 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |
InChI-Schlüssel |
KIWSYRHAAPLJFJ-DNZSEPECSA-N |
Isomerische SMILES |
CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |
SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Kanonische SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Synonyme |
FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



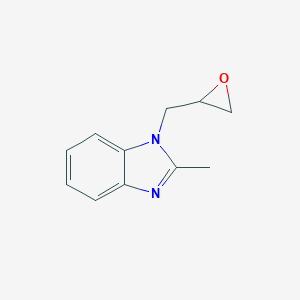
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)

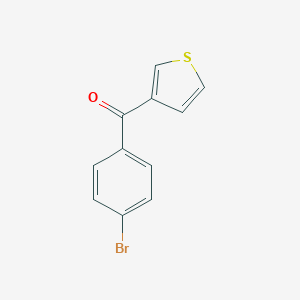
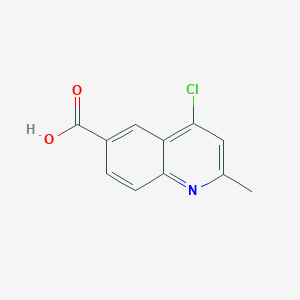

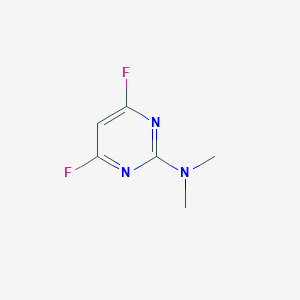
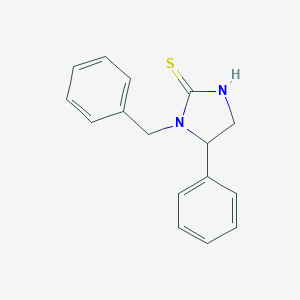
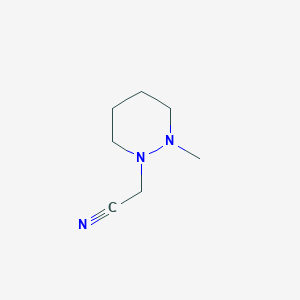
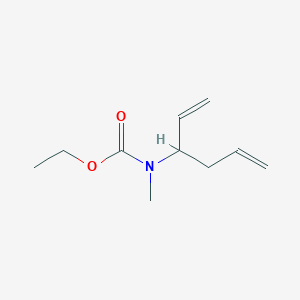
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
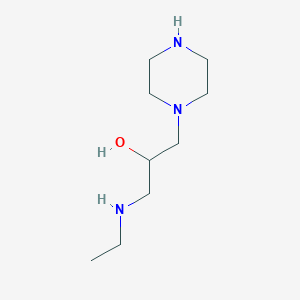
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)